molecular formula C28H34O6 B1258203 [1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate

[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate

Cat. No.: B1258203
M. Wt: 466.6 g/mol
InChI Key: JAMGGIDPOXFRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Deoxyphorbol 13-phenylacetate is a phorbol ester derivative known for its potent biological activities. It is a member of the phorbol family, which are diterpenes derived from the tigliane skeleton. This compound is particularly noted for its ability to activate protein kinase C (PKC) isozymes, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-phenylacetate typically involves the esterification of 12-deoxyphorbol with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through techniques such as flash chromatography to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for 12-Deoxyphorbol 13-phenylacetate are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol 13-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylacetate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phorbol derivatives.

Scientific Research Applications

12-Deoxyphorbol 13-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 12-Deoxyphorbol 13-phenylacetate involves the activation of protein kinase C (PKC) isozymes. Upon binding to PKC, the compound induces the translocation of PKC from the cytosol to the membrane, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular functions . The unique regulatory pattern of PKC-epsilon, in particular, contributes to the compound’s anti-tumor-promoting activity .

Comparison with Similar Compounds

    Phorbol 12-myristate 13-acetate (PMA): Another potent PKC activator but with different biological effects.

    12-Deoxyphorbol 13-isobutyrate (DPB): Similar in structure but with different acyl groups, leading to variations in activity.

    12-Deoxyphorbol 13-angelate (DPA): Another phorbol ester with distinct biological properties.

Uniqueness: 12-Deoxyphorbol 13-phenylacetate is unique due to its specific activation pattern of PKC isozymes, particularly PKC-epsilon, which is not observed with other phorbol esters. This selective activation makes it a valuable tool for dissecting the roles of different PKC isozymes in cellular processes .

Properties

IUPAC Name

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGGIDPOXFRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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